molecular formula C8H15N4O6PS B12323364 Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate

Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate

Cat. No.: B12323364
M. Wt: 326.27 g/mol
InChI Key: QVKKAWUJZGRQKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamivudine Monophosphate Ammonium Salt typically involves the phosphorylation of lamivudine. The process begins with the reaction of lamivudine with a phosphorylating agent under controlled conditions to form lamivudine monophosphate. This intermediate is then treated with ammonium salts to yield the final product .

Industrial Production Methods

Industrial production of Lamivudine Monophosphate Ammonium Salt follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-purity reagents and optimized reaction conditions are critical to achieving consistent results .

Chemical Reactions Analysis

Types of Reactions

Lamivudine Monophosphate Ammonium Salt undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen

Biological Activity

Azanium, chemically represented as [5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrimidine moiety with an oxathiolane ring, which is believed to contribute to its biological activity. The molecular formula is C₉H₁₃N₄O₅PS, and its molecular weight is approximately 292.26 g/mol. The presence of the phosphate group enhances its solubility and bioavailability.

Mechanisms of Biological Activity

Azanium exhibits several biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : Azanium has been identified as a potential inhibitor of various enzymes, including monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Inhibiting MAO can lead to increased levels of neurotransmitters such as dopamine, potentially benefiting conditions like Parkinson's disease .
  • Antimicrobial Properties : The compound also demonstrates antimicrobial activity against a range of pathogens. Its quaternary ammonium structure allows it to interact with microbial membranes, leading to cell lysis and death .
  • Antioxidant Activity : Preliminary studies suggest that Azanium may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .

Case Studies

Several studies have investigated the biological activity of Azanium:

  • Study on MAO Inhibition : A recent study evaluated the inhibitory effects of various derivatives similar to Azanium on MAO-A and MAO-B enzymes. Results indicated that certain modifications to the structure could enhance inhibitory potency, with IC50 values indicating effective concentrations for therapeutic use .
  • Antimicrobial Efficacy : Research focused on the antimicrobial properties of quaternary ammonium compounds (QACs) similar to Azanium showed significant efficacy against both planktonic and biofilm forms of bacteria such as Streptococcus mutans. The study highlighted that the length of the alkyl chain in QACs affects their antimicrobial activity, with optimal lengths identified for different bacterial strains .

Data Tables

Activity Type Target/Pathway IC50 Value (µM) Reference
MAO-B InhibitionMonoamine Oxidase0.371
Antimicrobial ActivityS. mutans<10
Antioxidant ActivityFree Radical ScavengingNot quantified

Properties

IUPAC Name

azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N3O6PS.H3N/c9-5-1-2-11(8(12)10-5)6-4-19-7(17-6)3-16-18(13,14)15;/h1-2,6-7H,3-4H2,(H2,9,10,12)(H2,13,14,15);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKKAWUJZGRQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N4O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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